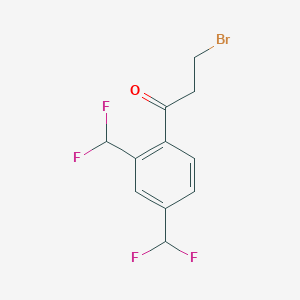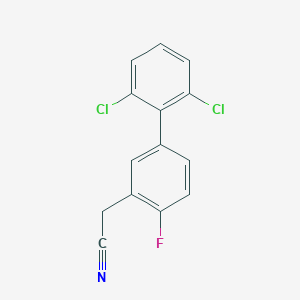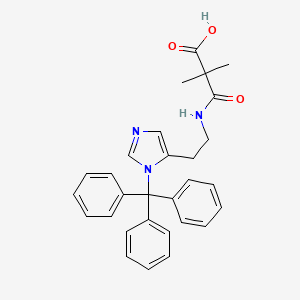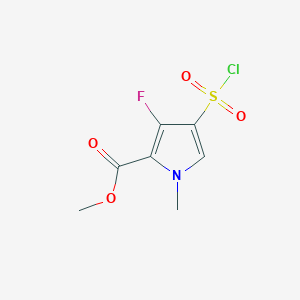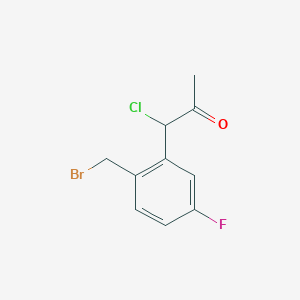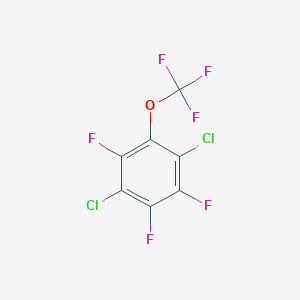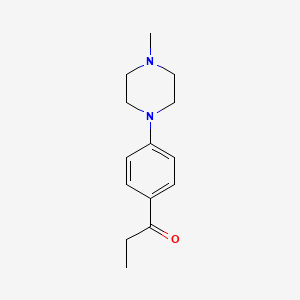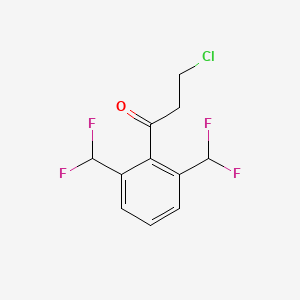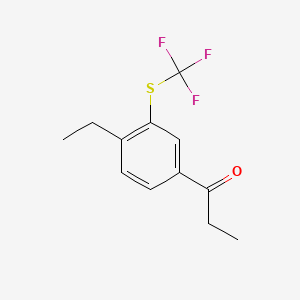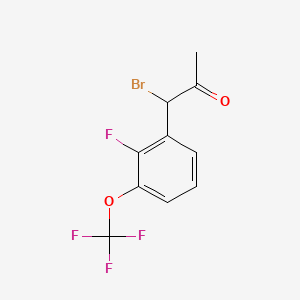
1-Bromo-1-(2-fluoro-3-(trifluoromethoxy)phenyl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-1-(2-fluoro-3-(trifluoromethoxy)phenyl)propan-2-one is an organic compound with the molecular formula C10H7BrF4O2 It is a brominated ketone that features a trifluoromethoxy group and a fluorine atom on the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-1-(2-fluoro-3-(trifluoromethoxy)phenyl)propan-2-one typically involves the bromination of a precursor compound. One common method involves the reaction of 2-fluoro-3-(trifluoromethoxy)acetophenone with bromine in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the high quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-1-(2-fluoro-3-(trifluoromethoxy)phenyl)propan-2-one can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Reduction: The ketone group can be reduced to an alcohol.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide, potassium cyanide, and amines. The reactions are typically carried out in polar solvents like water or alcohols.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used in acidic or basic media.
Major Products
Nucleophilic substitution: Products depend on the nucleophile used, such as amines, ethers, or nitriles.
Reduction: The major product is the corresponding alcohol.
Oxidation: The major products are carboxylic acids or other oxidized derivatives.
Wissenschaftliche Forschungsanwendungen
1-Bromo-1-(2-fluoro-3-(trifluoromethoxy)phenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-Bromo-1-(2-fluoro-3-(trifluoromethoxy)phenyl)propan-2-one involves its interaction with various molecular targets. The bromine atom and the trifluoromethoxy group can participate in electrophilic and nucleophilic interactions, respectively. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene
- 1-Bromo-3-(trifluoromethoxy)benzene
- 3-Bromo-1,1,1-trifluoro-2-propanol
Uniqueness
1-Bromo-1-(2-fluoro-3-(trifluoromethoxy)phenyl)propan-2-one is unique due to the presence of both a bromine atom and a trifluoromethoxy group on the phenyl ring. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C10H7BrF4O2 |
|---|---|
Molekulargewicht |
315.06 g/mol |
IUPAC-Name |
1-bromo-1-[2-fluoro-3-(trifluoromethoxy)phenyl]propan-2-one |
InChI |
InChI=1S/C10H7BrF4O2/c1-5(16)8(11)6-3-2-4-7(9(6)12)17-10(13,14)15/h2-4,8H,1H3 |
InChI-Schlüssel |
LYQGKYCAGCKKGW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(C1=C(C(=CC=C1)OC(F)(F)F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


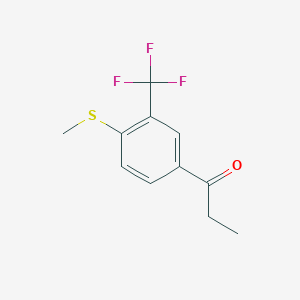
![6-Methoxy-3-phenylbenzo[e][1,2,4]triazine](/img/structure/B14053928.png)
